Introduction: Contextualizing Desamino Hydroxy Terazosin in Pharmaceutical Development
Introduction: Contextualizing Desamino Hydroxy Terazosin in Pharmaceutical Development
An In-depth Technical Guide to the Chemical Properties of Desamino Hydroxy Terazosin (Terazosin Impurity B)
In the landscape of pharmaceutical manufacturing and quality control, the characterization of impurities is as critical as the analysis of the active pharmaceutical ingredient (API) itself. Desamino hydroxy terazosin, recognized by the European Pharmacopoeia as "Terazosin Impurity B," represents a key related substance of Terazosin.[1] Terazosin is a potent and selective alpha-1 adrenergic receptor antagonist, widely prescribed for the treatment of benign prostatic hyperplasia (BPH) and hypertension.[2][3][4][5][6] Its therapeutic action is achieved by relaxing the smooth muscle in blood vessels and the prostate gland.[4][7]
The presence and quantity of impurities like desamino hydroxy terazosin are rigorously controlled to ensure the safety and efficacy of the final drug product. This guide provides a detailed examination of the chemical and physical properties of desamino hydroxy terazosin, offering a technical resource for researchers, analytical scientists, and drug development professionals involved in the quality control and synthesis of Terazosin. Understanding the profile of this specific impurity is paramount for developing robust analytical methods for its detection and control.
Chemical Identity and Structure
Desamino hydroxy terazosin is structurally analogous to its parent compound, Terazosin. The key structural modification, as indicated by its name, is the substitution of the primary amine group at the C4 position of the quinazoline ring with a hydroxyl group. This transformation from an amino (-NH₂) to a hydroxyl (-OH) group results in a quinazolinone core.
IUPAC Name: 6,7-dimethoxy-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]-3H-quinazolin-4-one[1] CAS Number: 1177261-73-2[1] Molecular Formula: C₁₉H₂₄N₄O₅[1]
This structural change significantly alters the molecule's electronic and hydrogen-bonding characteristics compared to Terazosin, which has implications for its physicochemical properties, receptor binding affinity, and chromatographic behavior.
Visualizing the Structural Relationship
The following diagram illustrates the direct structural comparison between Terazosin and its desamino hydroxy derivative.
Caption: Structural comparison of Terazosin and Desamino Hydroxy Terazosin.
Physicochemical Properties: A Comparative Analysis
The physicochemical properties of an impurity are critical for designing effective separation and detection methods. While extensive experimental data for desamino hydroxy terazosin is not widely published, we can rely on computed properties and compare them to the known properties of Terazosin to infer its behavior.
| Property | Desamino Hydroxy Terazosin (Impurity B) | Terazosin (Parent API) | Significance of Difference |
| Molecular Weight | 388.4 g/mol [1] | 387.4 g/mol [5] | Minimal difference; not a primary factor for mass-based separation. |
| XLogP3 (Lipophilicity) | 0.3[1] | 1.4[5] | The impurity is predicted to be significantly more polar (less lipophilic) than Terazosin. This is a key factor for chromatographic separation. |
| Hydrogen Bond Donors | 1[1] | 1 (primary amine)[5] | The quinazolinone nitrogen provides a donor site. |
| Hydrogen Bond Acceptors | 6[1] | 8[5] | Fewer acceptor sites may influence solubility and interactions with polar solvents. |
| IUPAC Name | 6,7-dimethoxy-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]-3H-quinazolin-4-one[1] | [4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(oxolan-2-yl)methanone[5] | Reflects the core structural change from a quinazolinamine to a quinazolinone. |
The most impactful difference lies in the predicted lipophilicity (LogP). The lower LogP value for desamino hydroxy terazosin suggests it will have a shorter retention time in reversed-phase HPLC compared to the more lipophilic parent drug, Terazosin, assuming a standard C18 column. This is the foundational principle for developing a separation method.
Pharmacological Profile: An Inferred Perspective
The pharmacological activity of desamino hydroxy terazosin has not been extensively characterized. However, by understanding the structure-activity relationship (SAR) of quinazoline-based alpha-1 antagonists, we can form a well-grounded hypothesis.
Terazosin's efficacy is derived from the 4-amino-quinazoline moiety, which mimics the structure of endogenous catecholamines and facilitates high-affinity binding to the alpha-1 adrenergic receptor.[5][7] The substitution of this critical primary amine with a hydroxyl/keto group in desamino hydroxy terazosin is expected to drastically reduce its binding affinity for this receptor. The primary amine is crucial for the ionic and hydrogen bond interactions within the receptor's binding pocket.
Therefore, it is reasonable to postulate that desamino hydroxy terazosin possesses significantly lower pharmacological activity as an alpha-1 antagonist compared to Terazosin. While it may not be entirely inert, its contribution to the overall therapeutic effect is likely negligible, and its control is primarily a matter of safety and quality assurance.
Conceptual Pathway: Receptor Interaction
Caption: Hypothesized difference in receptor binding affinity.
Analytical Methodologies for Detection and Quantification
The control of Terazosin Impurity B requires robust, validated analytical methods. Given its polar nature relative to Terazosin, reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the standard and most effective technique.
Experimental Protocol: Impurity Profiling by RP-HPLC
This section outlines a typical, self-validating protocol for the separation and quantification of desamino hydroxy terazosin in a Terazosin drug substance.
Objective: To resolve Desamino Hydroxy Terazosin from the Terazosin main peak and other potential impurities with high specificity and precision.
Step-by-Step Methodology:
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Standard and Sample Preparation:
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Reference Standard: Prepare a stock solution of Desamino Hydroxy Terazosin reference standard in a suitable diluent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 0.1 mg/mL.
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Terazosin Sample: Accurately weigh and dissolve the Terazosin API in the diluent to a final concentration of ~1.0 mg/mL.
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System Suitability Solution: Prepare a solution containing both Terazosin (~1.0 mg/mL) and Desamino Hydroxy Terazosin (~0.0015 mg/mL, corresponding to 0.15%) to verify resolution.
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-
Chromatographic Conditions:
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Column: C18, 250 mm x 4.6 mm, 5 µm particle size (A robust, end-capped column is crucial for good peak shape with amine-containing compounds).
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Mobile Phase A: 0.1% Phosphoric Acid in Water.
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Mobile Phase B: Acetonitrile.
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Gradient Program:
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0-5 min: 15% B
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5-25 min: 15% to 60% B
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25-30 min: 60% B
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30-32 min: 60% to 15% B
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32-40 min: 15% B (re-equilibration)
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-
Flow Rate: 1.0 mL/min.
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Column Temperature: 30 °C.
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Detection Wavelength: 254 nm.
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Injection Volume: 10 µL.
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-
Data Analysis and Validation:
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Causality: The gradient is designed to first elute the more polar impurity (Desamino Hydroxy Terazosin) with good retention and separation from the void volume, followed by the elution of the main Terazosin peak as the organic solvent concentration increases. The acidic mobile phase ensures the ionization of basic nitrogens, leading to better peak shapes.
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System Suitability: Before sample analysis, inject the suitability solution. The resolution between the Desamino Hydroxy Terazosin peak and the Terazosin peak must be greater than 2.0. This confirms the method's separating power.
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Quantification: Calculate the amount of Desamino Hydroxy Terazosin in the API sample using the response factor of the reference standard, typically expressed as a percentage area.
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Workflow Visualization
Caption: Standard workflow for HPLC-based impurity analysis.
Formation and Synthesis Considerations
Desamino hydroxy terazosin is not a compound synthesized as a target molecule but rather one that arises as an impurity. Its formation can be attributed to two primary pathways:
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Synthetic Pathway: It can be formed during the synthesis of Terazosin if the starting material, 2-chloro-4-amino-6,7-dimethoxyquinazoline, contains a corresponding 2-chloro-4-hydroxy-6,7-dimethoxyquinazoline impurity. This impurity would react with the piperazine intermediate to form desamino hydroxy terazosin.[6]
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Degradation Pathway: It can potentially form as a hydrolytic degradant of Terazosin under harsh alkaline conditions. The 4-amino group on the quinazoline ring can be susceptible to hydrolysis, leading to its replacement by a hydroxyl group. Studies on the degradation of Terazosin have shown its susceptibility to alkaline conditions.[8]
Controlling this impurity, therefore, involves strict control over the purity of starting materials and careful optimization of reaction and storage conditions to prevent degradation.
Conclusion
Desamino hydroxy terazosin (Terazosin Impurity B) is a critical quality attribute in the production of Terazosin API. Its chemical structure, defined by a quinazolinone core, renders it more polar and likely less pharmacologically active than its parent compound. This technical guide has detailed its key chemical properties, provided a framework for its analytical determination via RP-HPLC, and discussed its likely formation pathways. For scientists and professionals in drug development, a thorough understanding of this impurity is essential for ensuring the quality, safety, and regulatory compliance of Terazosin-based therapeutics.
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Detailed physicochemical, pharmacological, and toxicological overview of terazosin. ResearchGate. [Link]
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Pharmacokinetics of terazosin. PubMed. [Link]
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